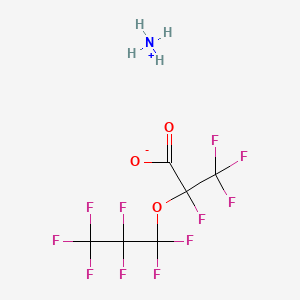

Ammonium perfluoro(2-methyl-3-oxahexanoate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Ammonium perfluoro(2-methyl-3-oxahexanoate) is a chemical compound primarily used as a polymerization processing aid in the manufacture of fluoropolymers . It is a white or colorless solid with a sublimation point of 130–140 °C and a decomposition point of 150–160 °C . This compound is known for its low vapor pressure and high density, making it suitable for various industrial applications .

準備方法

The preparation of Ammonium perfluoro(2-methyl-3-oxahexanoate) involves the reaction of hexafluoropropylene oxide (HFPO) to produce hexafluoropropylene oxide dimer acid fluoride (FRD-903) . The ammonium salt of FRD-903 is then formed, resulting in the desired compound . This process is part of the GenX technology developed by Chemours .

化学反応の分析

Ammonium perfluoro(2-methyl-3-oxahexanoate) undergoes various chemical reactions, including:

科学的研究の応用

Ammonium perfluoro(2-methyl-3-oxahexanoate) has several scientific research applications:

作用機序

The mechanism of action of Ammonium perfluoro(2-methyl-3-oxahexanoate) involves its interaction with peroxisome proliferator-activated receptors (PPARs) . It acts as a PPARα agonist, leading to various biological effects, including changes in liver morphology and function . The compound’s molecular targets and pathways are still under investigation, but its role in modulating immune responses has been documented .

類似化合物との比較

Ammonium perfluoro(2-methyl-3-oxahexanoate) is often compared with other perfluorinated compounds, such as:

Perfluorooctanoic acid (PFOA): Unlike PFOA, this compound is designed to be less environmentally persistent and less toxic.

Hexafluoropropylene oxide dimer acid (HFPO-DA): Both compounds are used in the production of fluoropolymers, but Ammonium perfluoro(2-methyl-3-oxahexanoate) is considered a safer alternative.

These comparisons highlight the compound’s uniqueness in terms of environmental impact and safety profile.

特性

CAS番号 |

62037-80-3 |

|---|---|

分子式 |

C6H4F11NO3 |

分子量 |

347.08 g/mol |

IUPAC名 |

azane;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid |

InChI |

InChI=1S/C6HF11O3.H3N/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15;/h(H,18,19);1H3 |

InChIキー |

RJWVKMAIYPNUSL-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[O-].[NH4+] |

正規SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O.N |

Key on ui other cas no. |

62037-80-3 |

物理的記述 |

Liquid |

ピクトグラム |

Corrosive; Irritant; Health Hazard |

蒸気圧 |

-1.49 ± 0.01 [log Psd at 298.15 K (Pa)] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does GenX impact efflux transporter activity at the blood-brain barrier?

A1: Research indicates that GenX inhibits both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) activity at the blood-brain barrier. [] This inhibition occurs at relatively low concentrations of GenX and can be rapid and in the case of BCRP, irreversible. [] This effect has implications for the brain's protection against toxic substances, as P-gp and BCRP play crucial roles in preventing their entry. []

Q2: Is there evidence of GenX affecting the expression levels of efflux transporters?

A2: Yes, studies have shown that GenX exposure can decrease the expression of P-gp in capillary membrane proteins. [] This finding was observed in both male and female rats after a three-hour exposure to 100 nM of GenX. [] This reduction in P-gp expression further underscores the potential for GenX to compromise the blood-brain barrier's protective function.

Q3: Does GenX exhibit any carcinogenic potential?

A3: While GenX has been shown to activate PPARα in rodents, which is associated with hepatocarcinogenesis in this species, [, ] human relevance is considered low. The available evidence suggests that GenX primarily exerts PPARα-mediated effects on lipid metabolism in humans, contrasting with the broader range of responses observed in rodents. [] This distinction makes it unlikely that GenX exposure would lead to similar carcinogenic effects in humans.

Q4: How does the toxicity profile of GenX compare to longer-chain PFAS compounds?

A4: GenX, a shorter-chain PFAS compound, exhibits a more favorable toxicity profile than its longer-chain counterparts. [] Unlike longer-chain PFAS, known for their persistence and long half-lives, GenX demonstrates faster clearance from the body. [] This difference in pharmacokinetics suggests a potentially lower risk of bioaccumulation and associated toxicities with GenX exposure.

Q5: What is the basis for the derived oral reference dose (RfD) for GenX?

A5: The development of a non-cancer RfD for GenX utilized data from repeated dose toxicity studies, primarily focusing on liver lesions observed in a two-year bioassay in rats. [] Both traditional frequentist and Bayesian benchmark dose models were employed to determine relevant points of departure, resulting in an RfD range of 0.01-0.02 mg/kg/day. [] This range offers valuable guidance for setting health-protective drinking water guideline values for GenX.

Q6: Are there any computational studies investigating the interactions of GenX with proteins?

A6: Yes, computational studies employing docking and molecular dynamics simulations have been conducted to explore the binding interactions of GenX with human serum albumin (HSA). [] These studies have identified four potential binding sites on HSA for GenX, providing valuable insights into its distribution and potential interactions within the body. []

Q7: What are the primary routes of human exposure to GenX?

A7: Human exposure to GenX primarily occurs through contaminated drinking water and inhalation of contaminated air. [] As GenX is used in the production of certain fluoropolymers, its release into the environment can lead to the contamination of water sources and air, posing potential health risks to exposed populations. [, ]

Q8: What research tools and resources are available for further investigation of GenX?

A8: Researchers have access to various tools and resources for further investigation of GenX. These include:

- In vitro models: Primary hepatocytes from various species (mouse, rat, human) have been used to study GenX's effects on gene expression and identify potential mechanisms of action. [, ]

- In vivo models: Rodent models, particularly mice and rats, have been utilized in toxicology studies to assess the effects of GenX exposure on various organs, with a focus on the liver. [, , , ]

- Transcriptomic analysis: Whole-genome transcriptomic data analysis has been instrumental in elucidating the molecular pathways affected by GenX exposure, primarily highlighting PPARα signaling. [, , , ]

- Computational modeling: Docking and molecular dynamics simulations have provided insights into the interactions of GenX with proteins like HSA, enhancing our understanding of its pharmacokinetic properties. []

- Analytical techniques: Advanced analytical methods are crucial for detecting and quantifying GenX levels in environmental samples and biological matrices, aiding in exposure assessment and monitoring. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。